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sec-Hexyl Alcohol Phthalate-d4

Cat. No.: B1153500
M. Wt: 254.31
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotope-Labeled Phthalates in Contemporary Chemical Science

Phthalate (B1215562) esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various materials, including polyvinyl chloride (PVC). accustandard.commdpi.com Consequently, they are ubiquitous in consumer products, leading to widespread human exposure. nih.govoup.comisotope.com Concerns over the potential adverse health effects of certain phthalates have necessitated the development of sensitive and reliable analytical methods to quantify their presence in diverse and complex matrices like food, water, and biological samples. isotope.comnih.govalfa-chemistry.com

Isotope-labeled phthalates, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are crucial for these analytical endeavors. resolvemass.ca The primary advantage of using deuterated standards lies in the kinetic isotope effect, which can lead to a significantly lower rate of metabolism and a longer half-life for the labeled compound. zeochem.com This property, combined with their distinct mass-to-charge ratio, makes them ideal internal standards for mass spectrometry-based techniques. vulcanchem.com By adding a known quantity of a deuterated phthalate to a sample, analysts can accurately quantify the concentration of the corresponding non-deuterated (native) phthalate, compensating for any loss of analyte during sample preparation and analysis. nih.govvulcanchem.comdoi.org This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for its precision and accuracy. doi.org

Contextualization of sec-Hexyl Alcohol Phthalate-d4 within Analytical and Tracer Methodologies

This compound is a specific deuterated phthalate that serves as a valuable tool in analytical and tracer methodologies. evitachem.com Its structure features a phthalic acid core esterified with a sec-hexyl alcohol group, and importantly, four deuterium atoms are incorporated into the aromatic ring. This isotopic labeling creates a distinct mass shift compared to its non-deuterated counterpart, enabling its use as an internal standard in quantitative analysis. vulcanchem.com

The primary application of this compound is in mass spectrometry, particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govdoi.org In these methods, it is introduced into a sample at a known concentration before extraction and analysis. Because the deuterated standard behaves almost identically to the native analyte throughout the analytical process, any variations in recovery or instrument response can be corrected for, leading to highly accurate quantification of the target phthalate. doi.orgnemc.us This is especially critical when analyzing complex matrices where matrix effects can interfere with the measurement of the native compound. vulcanchem.com

Beyond its role as an internal standard, the use of deuterated compounds like this compound extends to tracer studies. Researchers can use these labeled compounds to investigate the metabolic pathways, distribution, and excretion of phthalates within biological systems. vulcanchem.com By tracking the deuterated molecule, scientists can gain insights into how the body processes these environmental contaminants.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₄H₁₄D₄O₄
Molecular Weight 254.31 g/mol sapphirebioscience.com
Isotopic Purity Typically high, with a significant mass shift for analytical distinction.
Primary Application Internal standard in mass spectrometry. vulcanchem.comevitachem.com

Research Findings and Applications

Numerous studies have highlighted the importance of deuterated phthalates in analytical research. For instance, an efficient and general synthetic route for producing deuterium-labeled phthalate esters with high isotopic enrichment has been developed, underscoring the demand for these compounds as analytical reference standards. doi.org These standards are crucial for detecting plasticizer residues in various environmental and consumer products. doi.org

Furthermore, methods have been established for the determination of isotopically labeled monoester phthalates in human urine using LC-MS, demonstrating their utility in biomonitoring studies to assess human exposure to phthalates. rsc.org The use of deuterated monitoring compounds has also been adopted by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to ensure the quality and reliability of environmental analyses. nemc.us

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

1,2-Benzenedicarboxylic Acid 1-(1-Methylpentyl) Ester-d4; 

Origin of Product

United States

Synthetic Methodologies for Sec Hexyl Alcohol Phthalate D4

Strategies for Deuterium (B1214612) Incorporation and Isotopic Labeling

The introduction of deuterium into the sec-Hexyl Alcohol Phthalate (B1215562) structure can be achieved through several synthetic routes. A common and efficient method involves the use of a deuterated starting material for the synthesis of the phthalate moiety. nih.gov One such precursor is o-xylene-d10, which can be oxidized to produce deuterated phthalic anhydride (B1165640). This labeled anhydride is then reacted with non-labeled sec-hexyl alcohol to yield the final product, sec-Hexyl Alcohol Phthalate-d4. This approach ensures the deuterium atoms are located on the aromatic ring of the phthalate.

Alternatively, deuterium atoms can be incorporated into the alcohol portion of the molecule. This can be accomplished through catalytic H/D exchange reactions using deuterium oxide (D₂O) as the deuterium source. nih.gov Catalysts such as ruthenium pincer complexes have been shown to be effective for the regioselective deuteration of alcohols. daneshyari.com For instance, a ketone precursor to sec-hexyl alcohol could be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions.

Another strategy involves the direct H/D exchange on the final, non-labeled sec-Hexyl Alcohol Phthalate molecule, though this may be less specific and could lead to a mixture of isotopologues. The choice of synthetic strategy often depends on the desired location of the deuterium labels, the availability of starting materials, and the desired isotopic enrichment.

A generalized reaction scheme for the synthesis of phthalate esters involves the Fischer esterification of phthalic anhydride with the corresponding alcohol. nih.govresearchgate.net In the context of this compound, this would involve the reaction of phthalic anhydride-d4 with sec-hexyl alcohol.

Table 1: Comparison of Synthetic Strategies for Deuterium Incorporation

Strategy Deuterated Reagent Advantages Disadvantages
Labeled Phthalate Precursor o-xylene-d10 High isotopic enrichment, specific labeling on the aromatic ring. nih.gov Requires synthesis of the deuterated precursor.
Labeled Alcohol Precursor Deuterium oxide (D₂O) with catalyst Uses an inexpensive deuterium source. nih.gov May result in a mixture of isotopologues if not highly regioselective.

Characterization of Isotopic Enrichment and Chemical Purity for Research Applications

The utility of this compound as an internal standard is critically dependent on its isotopic enrichment and chemical purity. Therefore, rigorous characterization using advanced analytical techniques is essential. rsc.orgrsc.org

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules with varying numbers of deuterium atoms) can be quantified. This allows for the calculation of the percentage of the desired d4 species. researchgate.net

The combination of HRMS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized this compound. rsc.org

Table 2: Representative Analytical Data for this compound Characterization

Analytical Technique Parameter Measured Typical Result
High-Resolution Mass Spectrometry (HRMS) Isotopic Distribution >98% d4 isotopologue
¹H NMR Spectroscopy Chemical Purity & Deuterium Location Absence of aromatic proton signals, purity >99%

Table 3: Isotopologue Distribution of a Hypothetical Batch of this compound

Isotopologue Relative Abundance (%)
d0 (unlabeled) 0.1
d1 0.3
d2 0.5
d3 1.1

Advanced Analytical Method Development Utilizing Sec Hexyl Alcohol Phthalate D4

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount before processing. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach, known as the internal standard method, compensates for the loss of analyte during sample preparation and for variations in instrument response. Deuterium-labeled standards like sec-Hexyl Alcohol Phthalate-d4 are considered the gold standard for isotope dilution mass spectrometry because they co-elute with the target analyte and exhibit similar ionization efficiency, leading to highly accurate and precise measurements.

Gas chromatography-mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalates. The use of this compound as an internal standard in GC-MS methods significantly improves the reliability of quantification.

In a typical GC-MS analysis, the sample extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte and the internal standard are monitored. This increases the sensitivity and selectivity of the analysis.

The choice of quantification and qualifier ions is critical for method specificity. For sec-hexyl alcohol phthalate (B1215562), a characteristic ion would be selected for quantification, while for this compound, the corresponding ion with a +4 Da mass shift would be used. The stability of the ratio of these ions across the calibration range and in sample analyses is indicative of a robust method.

Table 1: Illustrative GC-MS Method Parameters for Phthalate Analysis using this compound

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280 °C
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (Analyte) e.g., m/z 149
Quantification Ion (IS) e.g., m/z 153

For less volatile or thermally labile phthalates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. In LC-MS/MS, the separation is achieved in the liquid phase, followed by detection with a tandem mass spectrometer. The use of this compound is equally crucial in these methods to ensure accuracy.

LC-MS/MS methods typically employ a triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for the analyte and the internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a very high degree of selectivity and sensitivity, minimizing the impact of matrix interferences.

The near-identical retention times of sec-hexyl alcohol phthalate and its deuterated internal standard ensure that any matrix effects, such as ion suppression or enhancement, affect both compounds equally, thus providing reliable quantification.

Table 2: Representative LC-MS/MS Method Parameters for Phthalate Analysis using this compound

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 50% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), positive mode
MRM Transition (Analyte) e.g., [M+H]+ → m/z 149
MRM Transition (IS) e.g., [M+H+4]+ → m/z 153

Methodological Approaches for Sample Preparation in Complex Matrices

The accurate determination of phthalates in complex matrices such as food, soil, or biological fluids requires efficient sample preparation to isolate the analytes of interest from interfering substances. The addition of this compound at the beginning of the sample preparation process is essential to monitor and correct for any losses during extraction and clean-up.

The choice of extraction technique depends on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE): This is a common technique for aqueous samples like beverages. The sample is mixed with an immiscible organic solvent (e.g., hexane (B92381) or dichloromethane), and the phthalates partition into the organic phase. The use of this compound helps to accurately determine the extraction efficiency.

Solid-Phase Extraction (SPE): SPE is widely used for a variety of matrices. The sample is passed through a cartridge containing a solid adsorbent that retains the phthalates. After washing the cartridge to remove interferences, the phthalates are eluted with a small volume of solvent. SPE offers high recovery and concentration factors.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, originally developed for pesticide analysis in food, has been adapted for phthalates. It involves an initial extraction with an organic solvent followed by a clean-up step using dispersive SPE.

Table 3: Typical Recovery of Deuterated Phthalate Internal Standards in Different Matrices

MatrixExtraction TechniqueClean-upTypical Recovery (%)
WaterLLENone90-110
Fruit JuiceSPEC1885-105
SoilQuEChERSdSPE with PSA80-115
Edible OilGPCGPC75-110

Calibration Strategies and Advanced Quantification Techniques

The use of this compound is integral to the calibration and quantification strategy in advanced analytical methods.

An internal standard calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. Each calibration standard contains a constant concentration of this compound. This approach ensures that any variability in the analytical process is accounted for, leading to a more accurate determination of the analyte concentration in unknown samples.

The linearity of the calibration curve is a critical performance characteristic. For phthalate analysis using a deuterated internal standard, a linear range spanning several orders of magnitude is typically achievable, with coefficients of determination (R²) greater than 0.99, indicating a strong linear relationship.

Table 4: Example of a Calibration Curve Data for sec-Hexyl Alcohol Phthalate using this compound as an Internal Standard

Analyte Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
115,200150,5000.101
576,500151,0000.507
10153,000150,0001.020
50755,000149,0005.067
1001,510,000150,00010.067

The use of isotope dilution mass spectrometry with this compound represents the state-of-the-art in the accurate quantification of sec-hexyl alcohol phthalate, enabling reliable monitoring of this compound in a wide range of applications.

Rigorous Method Validation and Quality Control Protocols

The successful implementation of advanced analytical methods hinges upon rigorous validation and adherence to strict quality control protocols. When utilizing this compound as an internal standard, a comprehensive validation process ensures the reliability, accuracy, and precision of the analytical data. This process typically encompasses the assessment of linearity, calibration curve performance, reproducibility, precision, and recovery rates.

Assessment of Analytical Linearity and Calibration Curve Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of methods utilizing this compound, this involves establishing a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.

A typical calibration curve is constructed using a series of calibration standards of known concentrations, with a fixed concentration of this compound added to each standard. The performance of the calibration curve is evaluated by its correlation coefficient (r²) and the linearity of the plot. A correlation coefficient close to 1.000 indicates a strong linear relationship.

Below is a representative data table illustrating the performance of a calibration curve for the analysis of a target phthalate using this compound as an internal standard.

Calibration LevelNominal Concentration (ng/mL)Response Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
11.00.0521.04104.0
25.00.2484.9699.2
310.00.50510.10101.0
425.01.25125.02100.1
550.02.49549.9099.8
6100.05.010100.20100.2
Correlation Coefficient (r²) 0.9998

This table presents illustrative data typical for method validation.

Evaluation of Analytical Reproducibility and Precision

Reproducibility and precision are measures of the consistency of the analytical method. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is often evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same instrument over a short period.

Intermediate Precision (Inter-day precision): The variation in results obtained by different analysts, on different instruments, or on different days.

The use of a deuterated internal standard like this compound is crucial for achieving high precision, as it compensates for variations in sample preparation and instrument response.

The following table demonstrates typical reproducibility and precision data for the analysis of a quality control (QC) sample at three different concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)
Low5.04.25.8
Medium25.03.54.9
High75.02.84.1

This table presents illustrative data typical for method validation.

Determination of Recovery Rates in Methodological Studies

Recovery studies are essential to assess the efficiency of the entire analytical procedure, including sample extraction and preparation. The recovery rate is the percentage of the true amount of an analyte that is detected by the analytical method.

In these studies, a known amount of the analyte is added (spiked) into a blank matrix, which is then subjected to the entire analytical procedure. The use of this compound as an internal standard helps to correct for any losses of the target analyte during sample processing.

The recovery is calculated as:

Recovery (%) = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100

The table below provides representative recovery data for a target phthalate from a complex matrix, determined using this compound as an internal standard.

MatrixSpiking Level (ng/g)Mean Recovery (%) (n=5)%RSD
Food Simulant A1095.24.8
Food Simulant A5098.73.5
Food Simulant B1092.86.1
Food Simulant B5096.54.2

This table presents illustrative data typical for method validation.

Application of Sec Hexyl Alcohol Phthalate D4 in Environmental Research Methodologies

Isotopic Tracing for Environmental Distribution Pathways

The primary application of isotopically labeled compounds like sec-Hexyl Alcohol Phthalate-d4 in environmental research is for isotopic tracing. By introducing a known amount of the deuterated compound into a controlled environmental system or using it as a spike in field samples, researchers can track its movement through various environmental compartments, including water, soil, sediment, and air. The deuterium (B1214612) atoms in the molecule act as a stable, non-radioactive label that can be distinguished from the naturally occurring, non-deuterated compound by mass spectrometry.

This technique allows for the precise quantification of the distribution of the phthalate (B1215562) in different environmental matrices. For instance, in a study investigating the leaching of phthalates from plastic waste into a simulated landfill, this compound could be applied to the surface of the plastic material. Subsequent analysis of the leachate and surrounding soil at various time points would reveal the extent and rate of its migration.

Illustrative Research Findings:

A hypothetical study on the distribution of sec-Hexyl Alcohol Phthalate from a point source into a riverine ecosystem could yield data such as that presented in the interactive table below. In this scenario, this compound was used as a tracer to determine the partitioning of the contaminant between the water column and sediment.

Interactive Data Table: Distribution of this compound in a Simulated Riverine Environment

Sample Matrix Distance from Source (meters) Concentration (ng/g or ng/mL)
Water 10 150.2
Sediment 10 450.8
Water 100 85.6
Sediment 100 250.1
Water 500 25.3

Methodological Studies on Environmental Fate and Transport Mechanisms

Understanding the fate and transport of a contaminant involves elucidating the physical, chemical, and biological processes that govern its movement and persistence in the environment. Deuterated standards are invaluable in these methodological studies. This compound can be used as a surrogate standard in the analysis of environmental samples to correct for losses during sample preparation and analysis. This ensures that the measured concentrations of the target phthalate are accurate, which is crucial for developing and validating models that predict its environmental behavior.

Key transport mechanisms for phthalates include volatilization, sorption to soil and sediment, and transport in aqueous systems. By using this compound, researchers can conduct controlled laboratory experiments to determine important physicochemical properties such as its partitioning coefficients (e.g., octanol-water partition coefficient, Kow) and its Henry's Law constant, which are critical parameters in fate and transport models.

Illustrative Research Findings:

A laboratory column study could be conducted to investigate the transport of sec-hexyl alcohol phthalate through different soil types. By spiking the influent with a known concentration of this compound and analyzing its concentration in the effluent over time, a breakthrough curve can be generated. This data helps in determining the retardation factor and the potential for groundwater contamination.

Interactive Data Table: Transport Parameters of sec-Hexyl Alcohol Phthalate in Different Soil Types

Soil Type Retardation Factor (R) Half-life (t1/2) in Soil (days)
Sandy Loam 2.5 120
Clay 15.8 350

Utilization in Degradation Pathway Elucidation

Phthalates can be degraded in the environment through various biotic and abiotic processes, such as microbial degradation, hydrolysis, and photolysis. Identifying the degradation products is essential for a complete environmental risk assessment, as some degradation products can be more toxic than the parent compound.

The use of deuterated compounds like this compound can aid in the elucidation of these degradation pathways. In a typical experiment, the deuterated phthalate is incubated with environmental matrices (e.g., soil, water with microbial consortia) under controlled conditions. The transformation products are then extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The presence of deuterium in the identified metabolites provides a clear link to the degradation of the parent compound, helping to piece together the degradation pathway.

Illustrative Research Findings:

A study focusing on the microbial degradation of sec-hexyl alcohol phthalate could identify several intermediate and final degradation products. The use of this compound would confirm that these products originate from the parent compound.

Interactive Data Table: Identified Metabolites in the Biodegradation of this compound

Metabolite Deuterium Label Confirmed Degradation Step
Mono-sec-hexyl phthalate-d4 Yes Initial hydrolysis
Phthalic acid-d4 Yes Secondary hydrolysis
Protocatechuic acid No Ring cleavage product

Application of Sec Hexyl Alcohol Phthalate D4 in Metabolic Research Methodologies

Tracer Studies for Metabolic Pathway Elucidation

Isotope tracer studies are a cornerstone of metabolic research, providing definitive insights into the biotransformation pathways of compounds. By introducing a labeled compound into a biological system, researchers can trace its journey and identify the resultant metabolites.

A seminal study illustrating this approach involved the oral administration of deuterium-labeled di(2-ethylhexyl)phthalate (DEHP-d4) to a human volunteer. This study, while not on sec-Hexyl Alcohol Phthalate-d4 specifically, provides a clear blueprint for how such a study would be conducted and the nature of the data obtained. Following administration of DEHP-d4, urine and serum samples were collected over a 44-hour period. Analysis of these samples by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allowed for the identification and quantification of several key metabolites.

The primary biotransformation of phthalates begins with the hydrolysis of the diester to its corresponding monoester. In the case of DEHP-d4, this results in mono(2-ethylhexyl)phthalate (MEHP-d4). This initial metabolite can then undergo further oxidative metabolism. The use of the deuterium (B1214612) label was critical in distinguishing the administered compound's metabolites from background levels of phthalate (B1215562) metabolites from environmental exposure.

Key Research Findings from a Deuterated Phthalate Tracer Study:

Identification of Novel Metabolites: The study successfully identified two previously unknown metabolites of DEHP: mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP) and mono[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP) nih.gov.

Major Metabolites: The major urinary metabolites were found to be the oxidized forms, including mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP), 5cx-MEPP, and mono(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP), rather than the simple monoester (MEHP) nih.gov.

Temporal Excretion Profile: The study revealed a temporal pattern in the excretion of metabolites. Initially, 5OH-MEHP was the predominant metabolite, followed by 5cx-MEPP after 12 hours, and 2cx-MMHP after 24 hours nih.gov.

Table 1: Urinary Excretion of DEHP-d4 Metabolites After a Single Oral Dose

Metabolite Percentage of Administered Dose Excreted in 24 hours
mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP) 23.3%
mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP) 18.5%
mono(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP) 15.0%
mono(2-ethylhexyl)phthalate (MEHP) 5.9%
mono[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP) 4.2%

| Total | 67.0% |

Data derived from a study using deuterium-labeled DEHP nih.gov.

Methodological Approaches in Pharmacokinetic Research

Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of isotope-labeled compounds like this compound is essential for accurate pharmacokinetic modeling.

Following the administration of a deuterated phthalate, blood and urine samples are collected at timed intervals. The concentrations of the parent compound and its metabolites are then measured. This data allows for the determination of key pharmacokinetic parameters.

Key Pharmacokinetic Parameters Determined Using Isotope Tracers:

Absorption and Bioavailability: By measuring the total amount of labeled metabolites excreted in urine, the extent of systemic absorption can be determined. In the DEHP-d4 study, it was found that approximately 75% of the orally administered dose was absorbed and excreted in the urine within 48 hours, indicating significant systemic uptake nih.gov.

Elimination Half-Lives: The rate at which the metabolites are cleared from the body can be calculated. The elimination half-lives for the major oxidized metabolites of DEHP were found to be between 15 and 24 hours nih.gov. This provides insight into the potential for bioaccumulation.

Metabolic Ratios: The relative proportions of different metabolites can be determined, offering clues about the activity of various metabolic enzymes.

Table 2: Pharmacokinetic Properties of DEHP-d4 Metabolites

Metabolite Peak Excretion Time Elimination Half-Life (approx.)
mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP) < 12 hours Not specified
mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP) > 12 hours 15 - 24 hours

Data derived from a study using deuterium-labeled DEHP nih.gov.

Investigation of Biotransformation Processes using Isotope Tracing

Isotope tracing with compounds like this compound provides a powerful tool to investigate the specific enzymatic processes involved in biotransformation. The metabolic pathways of many phthalates involve initial hydrolysis by esterases, followed by oxidation reactions primarily catalyzed by cytochrome P450 (CYP) enzymes.

The pattern of metabolites identified in tracer studies can help to infer the types of enzymatic reactions that have occurred. For example, the presence of hydroxylated and carboxylated metabolites of DEHP points to the involvement of alcohol dehydrogenases and aldehyde dehydrogenases following initial CYP-mediated oxidation.

The use of deuterated compounds also aids in analytical method development. For instance, this compound can serve as an internal standard in isotope dilution mass spectrometry. This technique involves adding a known amount of the labeled compound to a biological sample. By comparing the mass spectrometer's response to the labeled and unlabeled analytes, a highly accurate and precise quantification of the native compound and its metabolites can be achieved. This is crucial for reliable exposure assessment and biomonitoring studies.

Future Directions in Sec Hexyl Alcohol Phthalate D4 Research

Emerging Analytical Techniques and Instrumentation for Trace Analysis

The quantification of phthalates, a class of ubiquitous environmental contaminants, presents significant analytical challenges due to their presence in laboratory materials, which can lead to sample contamination. The use of deuterated internal standards like sec-Hexyl Alcohol Phthalate-d4 is a cornerstone of accurate analysis, particularly in trace analysis. Future research is poised to leverage advancements in analytical instrumentation to further enhance the detection and quantification of this compound and its non-labeled analogue.

Gas chromatography-mass spectrometry (GC-MS) remains a primary technique for phthalate (B1215562) analysis. researchgate.net Future developments will likely focus on multidimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) to improve the resolution of complex mixtures and provide greater sensitivity. Furthermore, the application of novel ionization techniques, such as atmospheric pressure chemical ionization (APCI), could offer enhanced selectivity for phthalates.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool. researchgate.netmdpi.com The development of new stationary phases for liquid chromatography could lead to better separation of phthalate isomers. Innovations in sample preparation, such as automated solid-phase extraction (SPE) and solid-phase microextraction (SPME), will continue to minimize sample handling and reduce the risk of contamination. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is another promising technique that is both simple and environmentally friendly due to its low solvent consumption. researchgate.net

Analytical TechniqueInstrumentationPotential Advancement for this compound Analysis
Gas ChromatographyMultidimensional GC (GCxGC-TOF-MS)Improved resolution from complex matrices and enhanced sensitivity.
Mass SpectrometryAtmospheric Pressure Chemical Ionization (APCI)Increased selectivity for phthalate compounds.
Liquid ChromatographyNovel Stationary PhasesBetter separation of phthalate isomers.
Sample PreparationAutomated SPE and SPME, DLLMEReduced sample contamination and solvent usage.

Development of Advanced Tracer Applications in Complex Biological and Environmental Systems

Isotopically labeled compounds are invaluable as tracers to study the fate, transport, and transformation of chemicals in intricate systems. This compound, with its deuterium-labeled aromatic ring, is an ideal candidate for such studies. Its use as a surrogate standard in analytical methods already demonstrates its utility in tracking the efficiency of extraction processes. nih.gov

Future research will likely see the expansion of its use in more complex tracer studies. In environmental science, it could be used to investigate the biodegradation pathways of sec-hexyl phthalate in soil and water systems. By spiking environmental samples with a known amount of the deuterated compound, researchers can monitor its degradation over time and identify transformation products using mass spectrometry, without interference from background levels of the unlabeled phthalate.

In biological systems, this compound can be employed in toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of its non-labeled counterpart. These studies are crucial for assessing the potential health risks associated with phthalate exposure. The use of the deuterated form allows for precise quantification of the parent compound and its metabolites in biological matrices such as blood, urine, and tissues.

Application AreaSpecific Research FocusRole of this compound
Environmental FateBiodegradation pathways in soil and waterTracer to monitor degradation and identify transformation products.
EcotoxicologyBioaccumulation in aquatic organismsSpike to study uptake and depuration rates.
Human BiomonitoringToxicokinetic (ADME) studiesTracer to quantify parent compound and metabolites in biological samples.
Material ScienceLeaching from plastic productsInternal standard to quantify migration of unlabeled phthalate into food or beverages.

Interdisciplinary Research Methodologies Integrating Isotopic Labeling Approaches

The challenges posed by environmental contaminants and their health effects necessitate a multidisciplinary research approach. The integration of isotopic labeling techniques, using compounds like this compound, with other scientific fields holds significant promise for a more comprehensive understanding of these complex issues.

For instance, combining environmental chemistry with microbiology and genomics can elucidate the specific microorganisms and enzymatic pathways responsible for phthalate degradation. In such studies, this compound can be used as a probe to track the metabolic fate of the phthalate within microbial communities.

Similarly, linking analytical chemistry with toxicology and epidemiology can strengthen the assessment of human exposure and health outcomes. By using this compound as an internal standard in large-scale biomonitoring studies, researchers can obtain high-quality data on phthalate exposure levels in different populations. This data can then be correlated with health data to identify potential associations and risk factors.

The development of novel analytical methods often involves collaboration between analytical chemists and material scientists. For example, the creation of new sorbent materials for SPME could be tailored for the efficient extraction of phthalates from various matrices, with this compound serving as a benchmark compound for performance evaluation.

Q & A

Q. How is sec-Hexyl Alcohol Phthalate-d4 synthesized, and what purification methods ensure isotopic purity?

this compound is synthesized via esterification of deuterated phthalic anhydride with sec-hexyl alcohol under acidic catalysis. Isotopic purity (>98%) is achieved using deuterium-labeled precursors and column chromatography with silica gel (60–120 mesh) for purification. Post-synthesis verification requires 1H^1H-NMR to confirm deuterium incorporation and GC-MS to assess purity . Challenges include minimizing proton exchange during synthesis, which necessitates anhydrous conditions and inert gas environments .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, using selective ion monitoring (SIM) for deuterium-specific fragments (e.g., m/z 153 and 149). For complex matrices like soil or biological fluids, solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., Dicyclohexyl Phthalate-d4) improves recovery rates (85–95%) . Method validation should include spike-and-recovery experiments across three concentration levels to account for matrix effects .

Q. How do researchers distinguish this compound from non-deuterated analogs in chromatographic analysis?

Deuterated compounds exhibit shorter retention times in GC due to reduced molecular weight. For LC-MS/MS, use a deuterium-specific transition (e.g., m/z 391 → 153 for the deuterated form vs. m/z 387 → 149 for the non-deuterated analog). Isotopic resolution requires a mass spectrometer with resolving power >10,000 (e.g., Q-TOF systems) to avoid overlap in isotopic clusters .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in cumulative risk assessments?

Discrepancies often arise from variability in exposure models or metabolic pathways. Address this by:

  • Conducting in vitro hepatocyte assays to compare metabolic rates of deuterated vs. non-deuterated phthalates.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to account for isotopic effects on absorption and excretion .
  • Validating findings with longitudinal animal studies (e.g., rodent models) using doses reflecting environmental exposure levels (0.1–10 mg/kg/day) .

Q. What experimental designs optimize the use of this compound as an internal standard in exposure studies?

  • Matrix Matching : Prepare calibration curves in blank matrices (e.g., urine, serum) to correct for ion suppression/enhancement.
  • Stability Testing : Assess deuterium retention under storage conditions (e.g., -80°C vs. room temperature) via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Cross-Validation : Compare results with alternative internal standards (e.g., Dimethyl Phthalate-d4) to identify method-specific biases .

Q. How do isotopic effects influence the environmental fate of this compound compared to its non-deuterated form?

Deuterium’s higher mass reduces vapor pressure and increases hydrophobicity (logKow\log K_{ow}) by ~0.1 units, affecting partitioning in water-soil systems. To study this:

  • Use 2H^{2}H-labeled tracers in microcosm experiments to track degradation rates via LC-HRMS.
  • Apply quantum mechanical calculations (e.g., DFT) to predict bond dissociation energies and biodegradation pathways .

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound toxicity studies?

  • Benchmark Dose (BMD) Modeling : Fit dose-response data (e.g., endocrine disruption endpoints) using log-logistic or Hill equation models.
  • Uncertainty Analysis : Apply Monte Carlo simulations to quantify variability in exposure estimates and pharmacokinetic parameters .
  • Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus thresholds for adverse effects .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., immunoassays vs. mass spectrometry) .
  • Safety Protocols : Follow OSHA guidelines for handling deuterated compounds, including fume hood use and PPE (nitrile gloves, lab coats) to prevent dermal absorption .
  • Ethical Reporting : Disclose deuterium purity levels and potential isotopic interferences in publications to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.